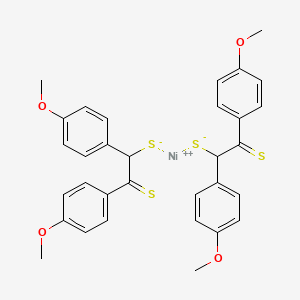
1,2-Bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[4,4’-dimethoxy(dithiobenzil)]nickel(II): is a coordination compound with the molecular formula C₃₂H₂₈NiO₄S₄ and a molecular weight of 663.51 g/mol . This compound is known for its unique structure, which includes nickel(II) coordinated with two dithiobenzil ligands that are substituted with methoxy groups. It appears as a black powder or crystal and is sensitive to light .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4,4’-dimethoxy(dithiobenzil)]nickel(II) typically involves the reaction of nickel(II) salts with dithiobenzil ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as ethanol or methanol. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure consistent quality and yield of the compound .
化学反应分析
Types of Reactions: Bis[4,4’-dimethoxy(dithiobenzil)]nickel(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic structure and properties.
Reduction: Reduction reactions can alter the oxidation state of nickel, affecting the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other coordinating ligands like phosphines or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species .
科学研究应用
Chemistry: Bis[4,4’-dimethoxy(dithiobenzil)]nickel(II) is used in the study of coordination chemistry and catalysis. Its unique structure and reactivity make it a valuable model compound for understanding metal-ligand interactions .
Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential as a therapeutic agent or diagnostic tool is being explored due to its ability to interact with biological molecules .
Industry: In industry, Bis[4,4’-dimethoxy(dithiobenzil)]nickel(II) is used in the development of advanced materials, including magnetic materials and near-infrared absorption materials. Its properties are leveraged to create materials with specific electronic and optical characteristics .
作用机制
The mechanism by which Bis[4,4’-dimethoxy(dithiobenzil)]nickel(II) exerts its effects involves its interaction with molecular targets through coordination bonds. The nickel center can participate in redox reactions, altering the electronic environment of the compound. This interaction can influence various pathways, including catalytic cycles and electron transfer processes .
相似化合物的比较
Bis[1,2-bis(4-methoxyphenyl)-1,2-ethenedithiolato]nickel(II): This compound is structurally similar but may have different substituents on the ligands.
Nickel(II) dithiocarbamate complexes: These compounds also feature nickel coordinated with sulfur-containing ligands but differ in their ligand structures and properties.
Uniqueness: Bis[4,4’-dimethoxy(dithiobenzil)]nickel(II) is unique due to its specific ligand substitution with methoxy groups, which can influence its electronic properties and reactivity. This makes it distinct from other nickel(II) complexes and valuable for specific applications in research and industry .
属性
分子式 |
C32H30NiO4S4 |
|---|---|
分子量 |
665.5 g/mol |
IUPAC 名称 |
1,2-bis(4-methoxyphenyl)-2-sulfanylideneethanethiolate;nickel(2+) |
InChI |
InChI=1S/2C16H16O2S2.Ni/c2*1-17-13-7-3-11(4-8-13)15(19)16(20)12-5-9-14(18-2)10-6-12;/h2*3-10,15,19H,1-2H3;/q;;+2/p-2 |
InChI 键 |
XNAJMHZERNQDFD-UHFFFAOYSA-L |
规范 SMILES |
COC1=CC=C(C=C1)C(C(=S)C2=CC=C(C=C2)OC)[S-].COC1=CC=C(C=C1)C(C(=S)C2=CC=C(C=C2)OC)[S-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)
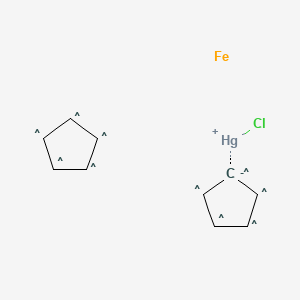
![[6-[6-[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13833935.png)
![(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)
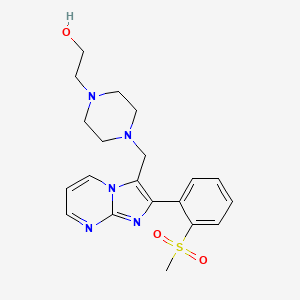
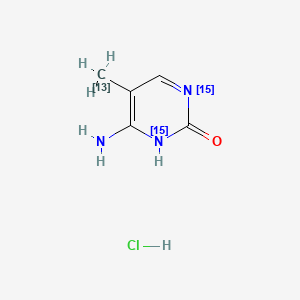
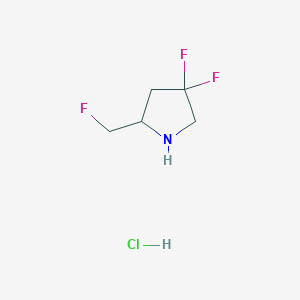
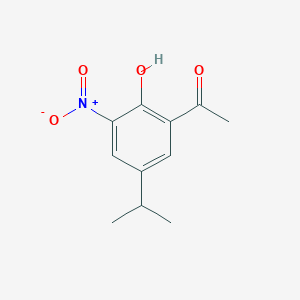
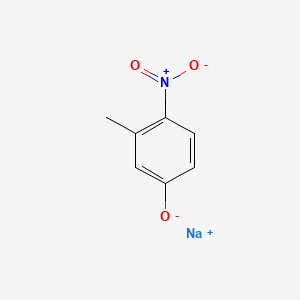
![1-[1-(3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide](/img/structure/B13833964.png)

![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)
![N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)
